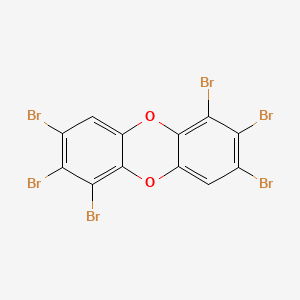
2,2'-Bi-1,3,4-oxadiazole, 5,5'-bis(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as materials science, medicinal chemistry, and organic synthesis. The compound features a bi-oxadiazole core with bromophenyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The oxadiazole core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and polymers.
Mecanismo De Acción
The mechanism by which 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-methylphenyl)-
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-chlorophenyl)-
- 2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-nitrophenyl)-
Uniqueness
2,2’-Bi-1,3,4-oxadiazole, 5,5’-bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic propertiesAdditionally, the compound’s electronic properties make it suitable for applications in materials science and organic electronics .
Propiedades
Número CAS |
110379-83-4 |
|---|---|
Fórmula molecular |
C16H8Br2N4O2 |
Peso molecular |
448.07 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8Br2N4O2/c17-11-5-1-9(2-6-11)13-19-21-15(23-13)16-22-20-14(24-16)10-3-7-12(18)8-4-10/h1-8H |
Clave InChI |
XHDJPZOAYSGXGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)C3=NN=C(O3)C4=CC=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



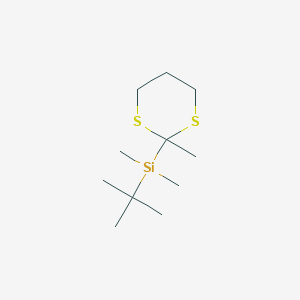
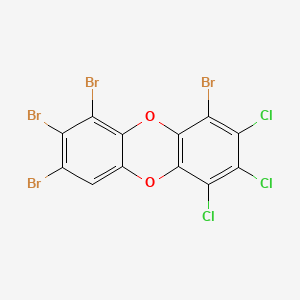
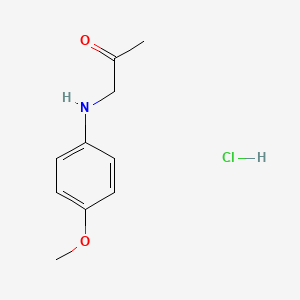
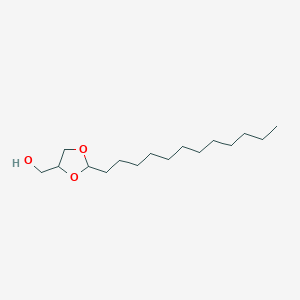




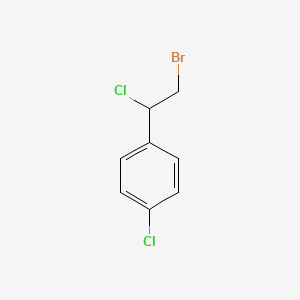

![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
